Merimepodib

Catalog No.
S535009
CAS No.
198821-22-6
M.F
C23H24N4O6
M. Wt
452.5 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Merimepodib

CAS Number

198821-22-6

Product Name

Merimepodib

IUPAC Name

[(3S)-oxolan-3-yl] N-[[3-[[3-methoxy-4-(1,3-oxazol-5-yl)phenyl]carbamoylamino]phenyl]methyl]carbamate

Molecular Formula

C23H24N4O6

Molecular Weight

452.5 g/mol

InChI

InChI=1S/C23H24N4O6/c1-30-20-10-17(5-6-19(20)21-12-24-14-32-21)27-22(28)26-16-4-2-3-15(9-16)11-25-23(29)33-18-7-8-31-13-18/h2-6,9-10,12,14,18H,7-8,11,13H2,1H3,(H,25,29)(H2,26,27,28)/t18-/m0/s1

InChI Key

JBPUGFODGPKTDW-SFHVURJKSA-N

SMILES

COC1=C(C=CC(=C1)NC(=O)NC2=CC=CC(=C2)CNC(=O)OC3CCOC3)C4=CN=CO4

Solubility

Soluble in DMSO, not in water

Synonyms

Merimepodib, N-3-(3-(3-methoxy-4-oxazol-5-ylphenyl)ureido)benzylcarbamic acid tetrahydrofuran-3-yl ester, VX 497, VX-497

Canonical SMILES

COC1=C(C=CC(=C1)NC(=O)NC2=CC=CC(=C2)CNC(=O)OC3CCOC3)C4=CN=CO4

Isomeric SMILES

COC1=C(C=CC(=C1)NC(=O)NC2=CC=CC(=C2)CNC(=O)O[C@H]3CCOC3)C4=CN=CO4

Description

The exact mass of the compound Merimepodib is 452.16958 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Carbamates - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Application in COVID-19 Treatment

Application in Hepatitis C Treatment

Application in Zika Virus Treatment

Application in Foot and Mouth Disease Virus Treatment

Application in Inosine Monophosphate Dehydrogenase Inhibition

Application in Immunosuppression

Merimepodib, also known as VX-497, is a small molecule that functions as an inhibitor of inosine monophosphate dehydrogenase (IMPDH), an enzyme critical for the synthesis of guanine nucleotides. Its chemical formula is C23H24N4O6C_{23}H_{24}N_{4}O_{6} with a molar mass of approximately 452.47 g/mol . The compound is notable for its oral bioavailability and has been investigated primarily for its potential antiviral and immunosuppressive properties.

Merimepodib acts as an inhibitor of IMPDH, an enzyme critical for guanine nucleotide synthesis. By inhibiting IMPDH, Merimepodib depletes intracellular guanine nucleotides, hindering viral RNA and DNA replication []. This mechanism disrupts the viral life cycle, potentially leading to viral clearance [].

Limited data exists on the specific safety profile of Merimepodib in humans. However, its mechanism of action suggests potential immunosuppressive effects due to IMPDH inhibition, which can affect lymphocyte proliferation [].

As an inhibitor of IMPDH, merimepodib interferes with the conversion of inosine monophosphate to xanthosine monophosphate, leading to a decrease in intracellular guanosine triphosphate (GTP) levels. This reduction in GTP impacts various biological processes, including nucleic acid synthesis and lymphocyte proliferation, which are essential for immune response and viral replication .

Merimepodib exhibits significant biological activity against several viral pathogens, particularly the Hepatitis C virus (HCV). Its mechanism of action involves both direct antiviral effects and modulation of the immune response by affecting lymphocyte migration and proliferation. In clinical studies, it demonstrated modest efficacy against HCV compared to existing treatments but showed promise in combination therapies . Additionally, it has been explored for potential activity against other viruses such as the Zika virus and foot-and-mouth disease virus .

The synthesis of merimepodib has been detailed in various studies. One notable method involves a multi-step synthetic route that includes the formation of key intermediates through reactions such as amide coupling and cyclization. The development of efficient manufacturing processes has been a focus to ensure scalability for clinical applications .

Merimepodib has been primarily investigated for its use in treating viral infections, especially Hepatitis C. It was also evaluated in combination with remdesivir for the treatment of COVID-19, although this trial was halted due to safety concerns . Beyond antiviral applications, its immunosuppressive properties suggest potential uses in autoimmune diseases or transplant medicine, although further research is required to explore these avenues fully.

Studies on merimepodib have indicated interactions with various cellular pathways due to its role as an IMPDH inhibitor. It can affect the signaling cascades associated with lymphocyte activation and proliferation. For instance, it may influence pathways involving receptor tyrosine kinases and downstream signaling molecules such as RAS-RAF-MEK-ERK and PI3K-AKT . These interactions highlight its potential impact on both antiviral efficacy and immune modulation.

Merimepodib shares structural and functional similarities with other IMPDH inhibitors. Here are some comparable compounds:

Compound NameMechanism of ActionUnique Features
Mycophenolate mofetilInhibits IMPDH; used as an immunosuppressantPrimarily used in organ transplantation
TiazofurinInhibits IMPDH; acts as an antiviral agentBroad-spectrum antiviral activity
Benzimidazole derivativesVarious mechanisms including IMPDH inhibitionDiverse applications in cancer therapy

Merimepodib's uniqueness lies in its specific application against viral infections like Hepatitis C and its investigational status in combination therapies for other viral diseases. Unlike mycophenolate mofetil, which is primarily an immunosuppressant, merimepodib's dual role as an antiviral agent makes it particularly interesting for further research .

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

2.1

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

3

Exact Mass

452.16958450 g/mol

Monoisotopic Mass

452.16958450 g/mol

Heavy Atom Count

33

Appearance

white solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

2ZL2BA06FU

Drug Indication

For the treatment of hepatitis C virus (HCV) infection.

Pharmacology

Merimepodib, an oral drug, contains a novel inhibitor of inosine monophosphate dehydrogenase (IMPDH), an enzyme responsible for stimulating the production of lymphocytes. Merimepodib has the potential to exert direct antiviral activity, as well as affect the immune response by acting on lymphocyte migration and proliferation. Consequently, merimepodib may be an effective treatment for hepatitis C virus (HCV) infection, as the disease involves both viral proliferation and liver inflammation.
Merimepodib is an inosine monophosphate dehydrogenase (IMPDH) inhibitor with activity against hepatitis C virus (HCV). IMPDH catalyzes the rate-limiting step in the de novo synthesis of guanine nucleotides, and treatment with merimepodib reduces the intracellular guanine nucleotide levels that are required for RNA and DNA synthesis, resulting in antiproliferative and antiviral effect.

Mechanism of Action

Merimepodib is a orally active inhibitor of inosine monophospate dehydrogenase (IMPDH). IMPDH inhibition leads to a reduction in intracellular guanosine triphosphate (GTP), a molecule required for DNA and RNA synthesis.

KEGG Target based Classification of Drugs

Enzymes
Oxidoreductases (EC1)
Dehydrogenases [EC:1.1.1.-]
IMPDH [HSA:3614 3615] [KO:K00088]

Other CAS

198821-22-6

Wikipedia

Merimepodib

Dates

Modify: 2023-08-15
1: McHutchison JG, Shiffman ML, Cheung RC, Gordon SC, Wright TL, Pottage JC Jr, McNair L, Ette E, Moseley S, Alam J. A randomized, double-blind, placebo-controlled dose-escalation trial of merimepodib (VX-497) and interferon-alpha in previously untreated patients with chronic hepatitis C. Antivir Ther. 2005;10(5):635-43. PubMed PMID: 16152757.
2: Decker CJ, Heiser AD, Chaturvedi PR, Faust TJ, Ku G, Moseley S, Nimmesgern E. The novel IMPDH inhibitor VX-497 prolongs skin graft survival and improves graft versus host disease in mice. Drugs Exp Clin Res. 2001;27(3):89-95. PubMed PMID: 11447770.
3: Phase II clinical trial of VX-497 for HCV infection begins. AIDS Patient Care STDS. 1998 Dec;12(12):944. PubMed PMID: 11362074.
4: Jain J, Almquist SJ, Shlyakhter D, Harding MW. VX-497: a novel, selective IMPDH inhibitor and immunosuppressive agent. J Pharm Sci. 2001 May;90(5):625-37. PubMed PMID: 11288107.
5: Markland W, McQuaid TJ, Jain J, Kwong AD. Broad-spectrum antiviral activity of the IMP dehydrogenase inhibitor VX-497: a comparison with ribavirin and demonstration of antiviral additivity with alpha interferon. Antimicrob Agents Chemother. 2000 Apr;44(4):859-66. PubMed PMID: 10722482; PubMed Central PMCID: PMC89783.

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